molecular formula C14H12O4 B1336280 Dimethyl 2,7-Naphthalenedicarboxylate CAS No. 2549-47-5

Dimethyl 2,7-Naphthalenedicarboxylate

Cat. No.: B1336280
CAS No.: 2549-47-5
M. Wt: 244.24 g/mol
InChI Key: WYIBAMPRACRCOM-UHFFFAOYSA-N
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Description

Dimethyl 2,7-Naphthalenedicarboxylate is an organic compound with the molecular formula C₁₄H₁₂O₄. It is a dimethyl ester derivative of 2,7-naphthalenedicarboxylic acid. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,7-Naphthalenedicarboxylate can be synthesized through the esterification of 2,7-naphthalenedicarboxylic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,7-Naphthalenedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 2,7-Naphthalenedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2,7-Naphthalenedicarboxylate involves its interaction with various molecular targets. In biological systems, it can form inclusion complexes with cyclodextrins, which enhances its solubility and stability. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,3-Naphthalenedicarboxylate
  • Dimethyl 2,6-Naphthalenedicarboxylate
  • Dimethyl 1,4-Naphthalenedicarboxylate

Uniqueness

Dimethyl 2,7-Naphthalenedicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which affects its chemical reactivity and physical properties. Compared to its isomers, it exhibits distinct behavior in terms of solubility, melting point, and interaction with other molecules .

Properties

IUPAC Name

dimethyl naphthalene-2,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13(15)10-5-3-9-4-6-11(14(16)18-2)8-12(9)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIBAMPRACRCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432283
Record name Dimethyl 2,7-Naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2549-47-5
Record name 2,7-Dimethyl 2,7-naphthalenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2549-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,7-Naphthalenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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